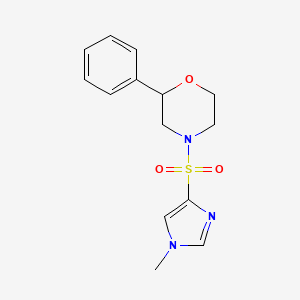

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine

Description

Properties

IUPAC Name |

4-(1-methylimidazol-4-yl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-16-10-14(15-11-16)21(18,19)17-7-8-20-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVBWFNLVORREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-1H-imidazole derivative, followed by sulfonylation and subsequent coupling with a phenylmorpholine derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 306.39 g/mol. Its structure includes a morpholine ring substituted with a phenyl group and a sulfonamide moiety derived from 1-methyl-1H-imidazole, which contributes to its biological activity.

Pharmacological Applications

-

Antimicrobial Activity :

- Compounds related to 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine have shown promising antimicrobial properties. For instance, studies have indicated that imidazole derivatives exhibit activity against various bacterial strains, suggesting that the sulfonyl group enhances their efficacy .

- Anticancer Research :

-

Neurological Disorders :

- Research into the effects of imidazole derivatives on neurological conditions has indicated that they may possess neuroprotective properties. This is particularly relevant for conditions like anxiety and depression, where compounds targeting neurotransmitter receptors can provide therapeutic benefits .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, often involving multi-step reactions that include the formation of the morpholine ring and subsequent sulfonation. The synthetic routes typically involve:

- Formation of the Morpholine Ring : This can be accomplished through cyclization reactions involving suitable precursors.

- Sulfonation : The introduction of the sulfonamide group is critical for enhancing the compound's biological activity.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of sulfonamide derivatives, it was found that modifications to the imidazole ring could significantly enhance activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as electron-donating groups on the imidazole ring .

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments conducted on cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility: The sulfonyl linkage in this compound may complicate synthesis compared to non-sulfonated analogs like 2-(1-methyl-1H-imidazol-4-yl)morpholine, which is commercially available (Enamine Ltd. Building Blocks Catalogue) .

- Biological Relevance : Sulfonated morpholine derivatives are often explored as enzyme inhibitors (e.g., kinase targets) due to their ability to mimic phosphate groups. The phenyl group may further stabilize interactions with hydrophobic enzyme pockets.

- Physicochemical Properties: The sulfonyl group likely increases thermal stability and melting point relative to non-sulfonated analogs, though experimental validation is required.

Biological Activity

The compound 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine is a sulfonamide derivative that has garnered attention for its biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the imidazole ring followed by sulfonation and morpholine incorporation. The general synthetic pathway can be summarized as follows:

- Formation of the Imidazole Ring : The precursor compound is synthesized through standard organic reactions involving imidazole derivatives.

- Sulfonation : The imidazole is then treated with sulfonyl chloride to introduce the sulfonyl group.

- Morpholine Integration : Finally, morpholine is added to form the desired compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial agent and its inhibitory effects on specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary findings suggest that it may inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

- Study on Anticancer Properties : A study demonstrated that related compounds significantly inhibited cancer cell proliferation in vitro, showcasing IC50 values lower than those of established chemotherapeutics .

- Enzyme Interaction Studies : Virtual screening techniques have illustrated that these compounds can bind effectively to AChE's active site, suggesting a mechanism for their inhibitory action .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine?

- Methodological Answer : The synthesis involves sulfonylation of the imidazole moiety followed by coupling with a phenylmorpholine derivative. Critical steps include:

- Sulfonylation : Use of sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to introduce the sulfonyl group to the imidazole ring. Temperature control (0–5°C) is essential to avoid side reactions .

- Coupling Reactions : Amide or ether bond formation may require coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonylation and morpholine substitution patterns. Aromatic protons in the phenyl group appear as distinct multiplets (~7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing sulfonyl vs. sulfinyl derivatives .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for sulfonylation and reduce byproduct formation?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal sulfonylation conditions. For example, Gibbs free energy calculations identify temperature thresholds for minimizing decomposition .

- Machine Learning : Training datasets from analogous imidazole sulfonylation reactions (e.g., PubChem entries) prioritize reagent combinations (e.g., SOCl vs. SOCl) to maximize yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Structural Analogues : Test derivatives (e.g., replacing the phenyl group with fluorophenyl) to isolate structure-activity relationships (SAR). Molecular docking (e.g., AutoDock Vina) identifies binding pose variations in target proteins .

- Meta-Analysis : Cross-reference PubChem bioassay data with in-house results to identify outliers caused by impurities (>90% purity threshold recommended) .

Q. How does the sulfonyl group influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor via LC-MS for hydrolytic cleavage of the sulfonyl-morpholine bond .

- Kinetic Analysis : Calculate half-life () using first-order kinetics. Sulfonyl groups typically enhance stability compared to sulfonamides due to reduced nucleophilic attack susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.